Flurbiprofen Axetil

Chiral Pharmacology COX Inhibition Enantiomer Selectivity

Flurbiprofen Axetil (FA) is an injectable ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, formulated as a lipid microsphere (LM) carrier emulsion. It is rapidly hydrolyzed in plasma by carboxylesterase to the active moiety, flurbiprofen.

Molecular Formula C19H19FO4
Molecular Weight 330.3 g/mol
CAS No. 91503-79-6
Cat. No. B1673480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen Axetil
CAS91503-79-6
Synonyms1-acetoxyethyl-2-(2-fluoro-4-biphenyl)propionate
FP 83
FP-83
FP83
Molecular FormulaC19H19FO4
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C
InChIInChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3
InChIKeyALIVXCSEERJYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen Axetil (CAS 91503-79-6): Injectable NSAID Prodrug with Lipid Microsphere Carrier Technology


Flurbiprofen Axetil (FA) is an injectable ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, formulated as a lipid microsphere (LM) carrier emulsion [1]. It is rapidly hydrolyzed in plasma by carboxylesterase to the active moiety, flurbiprofen [2]. Flurbiprofen non-selectively inhibits cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain [3]. The compound is specifically developed for intravenous administration in the perioperative management of postoperative pain and for the treatment of cancer-related pain [4].

Why Flurbiprofen Axetil Cannot Be Substituted with Oral Flurbiprofen or Simple NSAID Solutions


Flurbiprofen Axetil is not interchangeable with oral flurbiprofen or other generic NSAIDs due to its unique dual identity as both a prodrug and a lipid microsphere-carrier formulation [1]. Unlike oral flurbiprofen, which is absorbed through the gastrointestinal tract and can cause direct gastric mucosal damage [2], FA is administered intravenously, enabling rapid, predictable systemic delivery without first-pass metabolism [3]. The lipid microsphere formulation targets inflammation sites, significantly altering the drug's biodistribution compared to a free drug solution [4]. Critically, its pharmacology is driven by the active metabolite flurbiprofen, whose efficacy and safety are modulated by the axetil ester and the carrier, making simple substitution with the parent drug therapeutically non-equivalent in terms of onset, potency, and adverse event profile [5].

Quantitative Evidence Differentiating Flurbiprofen Axetil from Analogs and Alternatives


Chiral Pharmacodynamics: Superior COX Inhibition and Analgesia of S-Enantiomer vs. Racemic Mixture

Flurbiprofen Axetil (FA) is a racemic mixture of S- and R-enantiomers, but the pharmacological activity resides almost exclusively with the S-enantiomer [1]. In a COX activity inhibition assay, the S-enantiomer (S-FA) selectively inhibited COX-1 with greater potency than the racemic FA [2]. In a rat model of postoperative incision pain, S-FA-loaded lipid microspheres (S-FA@LMs) demonstrated dose-dependent analgesic effects with superior efficacy compared to equimolar doses of racemic FA-loaded lipid microspheres (FA@LMs) [3]. The R-enantiomer lacks significant COX inhibitory activity and its presence increases the gastrointestinal toxicity of the racemate [4].

Chiral Pharmacology COX Inhibition Enantiomer Selectivity Postoperative Pain Model

Lipid Microsphere (LM) Formulation: Enhanced Targeting and Safety vs. Free Flurbiprofen

The lipid microsphere (LM) carrier is integral to the drug product's differentiation. Flurbiprofen axetil emulsion for injection is a targeted analgesic where the drug is encapsulated in LM particles (mean size: 168.6 ± 9.3 nm [1]). This formulation targets wounds and tumors, releasing the prodrug locally [2]. Importantly, a major advantage of this prodrug-LM system is the avoidance of direct vascular irritation caused by the active metabolite flurbiprofen [3]. In a bioequivalence study, the LM formulation demonstrated a high entrapment efficiency of 99.4 ± 0.9% [4], ensuring the drug is predominantly in its prodrug form within the carrier, contributing to its favorable safety profile compared to a simple flurbiprofen solution.

Lipid Microsphere Drug Delivery Tissue Targeting Vascular Irritation

Clinical Efficacy in Postoperative Pain: Comparable Analgesic and Superior Sleep Outcomes vs. Parecoxib

In a network meta-analysis comparing multiple perioperative NSAIDs, Flurbiprofen Axetil demonstrated a distinct temporal profile of analgesic efficacy. It was most effective at reducing pain scores at 2, 4, and 12 hours postoperatively [1]. In contrast, parecoxib showed an advantage in reducing pain scores at earlier (0, 0.5, 1 h) and later (6, 8, 24 h) time points [2]. A separate randomized controlled trial showed that preoperative administration of FA (50 mg) not only improved postoperative analgesia but also significantly enhanced sleep quality, as measured by Athens Insomnia Scale (AIS) scores, at postoperative days 1 and 3 (P < 0.001 and P = 0.002, respectively) [3], a benefit not typically reported for all NSAIDs.

Postoperative Pain Management Randomized Controlled Trial Sleep Quality Parecoxib

Opioid-Sparing Effect in Total Knee Arthroplasty: Quantified Reduction in Morphine Consumption

In a prospective, double-blind, placebo-controlled trial in 150 patients undergoing total knee arthroplasty (TKA), a single preoperative dose of Flurbiprofen Axetil (100 mg) was compared to ulinastatin and saline control for its opioid-sparing effect [1]. The study found that median 72-hour morphine consumption was 40.00 mg (IQR: 27.50–60.50 mg) in the FA group, which was significantly lower than the control group (saline) that consumed 54.40 mg (IQR: 46.40–82.80 mg, P < 0.001) [2]. This represents a reduction of approximately 26% in opioid requirements over the 72-hour period [3].

Opioid-Sparing Total Knee Arthroplasty Postoperative Analgesia Morphine Consumption

Pharmacokinetic Profile: Rapid Onset and Predictable Exposure vs. Oral Flurbiprofen

The intravenous administration of Flurbiprofen Axetil provides a distinct pharmacokinetic profile compared to oral flurbiprofen, which is subject to first-pass metabolism and variable absorption. After IV injection, flurbiprofen reaches peak plasma concentrations (Cmax) rapidly, within 5–10 minutes [1]. The terminal half-life (T1/2) is 5.8 hours [2], allowing for predictable dosing intervals. A population pharmacokinetic model in Chinese postoperative patients estimated a clearance (CL) of 1.55 L/h and a volume of distribution (Vd) of 7.91 L for the active metabolite [3]. This rapid and predictable exposure is critical for acute postoperative pain management where immediate and reliable analgesia is required.

Pharmacokinetics Prodrug Bioavailability Intravenous

Potential for Central Nervous System Penetration via Lipid Microsphere Carrier

The lipid microsphere formulation may confer an additional pharmacodynamic advantage not seen with free flurbiprofen. A pilot study in 72 surgical patients investigated the absorption kinetics of FA-loaded lipid microspheres into cerebrospinal fluid (CSF) after intravenous injection (1 mg/kg) [1]. Flurbiprofen was detected in the CSF of patients at all time points beyond 5-10 minutes post-injection, with significant differences in CSF concentrations over time (p < 0.001) [2]. The study concluded that the lipid microspheres can penetrate the blood-brain barrier (BBB), suggesting a potential central mechanism of analgesia [3].

Cerebrospinal Fluid Blood-Brain Barrier Lipid Microsphere Analgesic Mechanism

High-Value Research and Industrial Applications for Flurbiprofen Axetil (91503-79-6)


Multimodal Analgesia Research in Enhanced Recovery After Surgery (ERAS) Protocols

For researchers designing clinical trials to evaluate opioid-sparing multimodal analgesic regimens, Flurbiprofen Axetil is a critical component. Its quantified 26% reduction in morphine consumption after total knee arthroplasty, as demonstrated in a head-to-head RCT [1], provides a robust evidence base for its inclusion. Its unique PK profile (Tmax 5-10 min) and improved sleep quality metrics (AIS score reduction, P<0.001) [2] make it an ideal investigational agent for optimizing postoperative recovery. Procurement is justified for studies aiming to validate comprehensive ERAS bundles where reducing opioid use and improving patient-reported outcomes like sleep are primary endpoints.

Advanced Formulation Development: Chiral and Carrier-Based NSAID Systems

Pharmaceutical development and formulation science groups focusing on next-generation drug delivery systems should procure Flurbiprofen Axetil as a key comparator and starting material. The compound serves as a benchmark lipid microsphere (LM) carrier system with high entrapment efficiency (99.4 ± 0.9%) [3]. Furthermore, the differential pharmacology of its S- and R-enantiomers, where S-FA provides superior COX inhibition and analgesia compared to the racemate [4], presents a clear opportunity for developing and evaluating enantiomerically pure formulations. This work is directly supported by preclinical data showing S-FA@LMs have superior efficacy and lower mortality in sub-acute toxicity studies [5].

Neuroscience and Pain Mechanism Studies: Investigating Central Analgesic Pathways

Researchers investigating novel central mechanisms of NSAID-mediated analgesia should consider Flurbiprofen Axetil. Preliminary evidence suggests that the lipid microsphere carrier can facilitate penetration of the prodrug across the blood-brain barrier (BBB) into the cerebrospinal fluid (CSF) [6]. This is a unique property not shared by free flurbiprofen or many other NSAIDs. Procurement of FA is essential for studies using in vivo models to map the central versus peripheral contribution to its overall analgesic effect, exploring a potential differentiator for treating pain states with a significant central component, such as chronic or neuropathic pain.

Bioequivalence and Generic Drug Development

For industrial analytical and formulation groups developing generic versions of Flurbiprofen Axetil injection, the compound is the essential reference listed drug (RLD). Bioequivalence studies, such as those demonstrating 90% CIs for Cmax (96.87%–100.42%) and AUC0-t (99.09%–104.29%) between test and reference products [7], provide the regulatory framework and analytical benchmarks. Procurement of high-purity Flurbiprofen Axetil (CAS 91503-79-6) reference standard is mandatory for method development, validation, and quality control of the complex lipid microsphere emulsion, a challenging dosage form requiring rigorous in vitro characterization and in vivo correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurbiprofen Axetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.